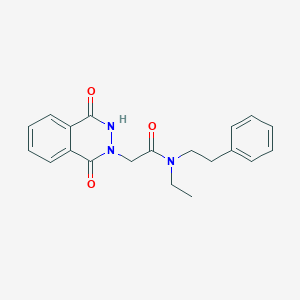![molecular formula C22H27ClN2O4S B7551135 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. CPCA is a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of cancer cells.
Wirkmechanismus
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide inhibits CA IX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in extracellular pH, which in turn affects various cellular processes such as cell signaling, metabolism, and gene expression. Additionally, 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor cells, which is essential for tumor growth and metastasis. Furthermore, 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide is its selectivity towards CA IX, which allows for targeted inhibition of tumor cells without affecting normal cells. Additionally, 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to have minimal toxicity in animal models, making it a promising candidate for clinical trials. However, one of the limitations of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide research, including:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the synergistic effects of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide with other anti-cancer agents.
3. Development of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide analogs with improved solubility and efficacy.
4. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide in cancer patients.
5. Investigation of the role of CA IX in other diseases, such as ischemic heart disease and stroke.
Conclusion:
In summary, 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide is a promising compound that has been extensively used in scientific research to investigate the role of carbonic anhydrase IX in cancer cells. 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has shown anti-tumor effects in various cancer cell lines and has minimal toxicity in normal cells. However, further research is needed to optimize its synthesis, improve its solubility, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide involves the reaction of 4-chloro-2-cyclohexylphenol with 1-(3-sulfamoylphenyl)ethylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide. The overall yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been extensively used in scientific research to investigate the role of carbonic anhydrase IX in cancer cells. CA IX is a transmembrane protein that is overexpressed in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to selectively inhibit CA IX, leading to a decrease in tumor cell proliferation, invasion, and metastasis.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(17-8-5-9-19(12-17)30(24,27)28)25-22(26)14-29-21-11-10-18(23)13-20(21)16-6-3-2-4-7-16/h5,8-13,15-16H,2-4,6-7,14H2,1H3,(H,25,26)(H2,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPCAAVLOKGVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B7551096.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![4-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7551103.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B7551112.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)